molecular formula C13H23NO4 B567007 (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1217737-76-2

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B567007
CAS No.: 1217737-76-2
M. Wt: 257.33
InChI Key: BTYQWISIPUWRJR-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxy-2-oxoethyl bromide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The process involves:

    Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate intermediate.

    Alkylation: The intermediate is then reacted with 2-methoxy-2-oxoethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
  • Benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in the development of targeted pharmaceuticals and specialized organic synthesis applications.

Biological Activity

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with CAS Number 278789-57-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.30 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various enzymes and molecular targets. It serves as a substrate in enzymatic reactions, leading to the formation of biologically active metabolites. This compound is particularly noted for its role in the synthesis of other biologically active molecules and its potential as a precursor in drug development .

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator for specific enzymes involved in metabolic pathways. Its structure allows it to fit into enzyme active sites, facilitating or hindering enzymatic reactions depending on the context.

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .
  • Anticancer Potential : Some studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of related compounds derived from piperidine. The results indicated that these compounds could inhibit cell proliferation in several cancer types, including breast and liver cancers. The study utilized various cell lines to assess the efficacy and mechanism of action, highlighting the importance of structural modifications in enhancing biological activity .

Enzyme Mechanism Studies

Another research effort focused on the enzyme inhibition properties of this compound. The study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent in metabolic disorders.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticonvulsantPotential anticonvulsant properties
AnticancerCytotoxic effects against cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYQWISIPUWRJR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652018
Record name tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217737-76-2
Record name tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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